

# 1,1-Diethoxy-3-methylbutane structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **1,1-Diethoxy-3-methylbutane**

Cat. No.: **B1581008**

[Get Quote](#)

An In-depth Technical Guide to **1,1-Diethoxy-3-methylbutane**: Structure, Synthesis, and Isomeric Complexity

## Introduction

**1,1-Diethoxy-3-methylbutane**, known systematically as isovaleraldehyde diethyl acetal, is a significant organic compound with the molecular formula C<sub>9</sub>H<sub>20</sub>O<sub>2</sub>.<sup>[1]</sup><sup>[2]</sup> As an acetal, it serves as a protective group for aldehydes in complex organic syntheses and is valued in the flavor and fragrance industry for its characteristic fruity and ethereal aroma.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> This guide offers a comprehensive exploration of **1,1-diethoxy-3-methylbutane**, designed for researchers and professionals in chemistry and drug development. We will delve into its core chemical identity, establish a detailed protocol for its synthesis, navigate the complex landscape of its isomers, and outline the modern analytical techniques required for its characterization.

## Part 1: Core Compound Profile: 1,1-Diethoxy-3-methylbutane

A thorough understanding of a molecule begins with its fundamental properties and structure. This section details the essential chemical and physical data for **1,1-diethoxy-3-methylbutane**.

## Structural Formula and Chemical Identity

The structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups. This arrangement defines it as a diethyl acetal of 3-methylbutanal (isovaleraldehyde).

Caption: 2D Structural Representation of **1,1-Diethoxy-3-methylbutane**.

Table 1: Chemical Identifiers for **1,1-Diethoxy-3-methylbutane**

| Identifier        | Value                                                       | Source(s)                               |
|-------------------|-------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 1,1-Diethoxy-3-methylbutane                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 3842-03-3                                                   | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>20</sub> O <sub>2</sub>               | <a href="#">[1]</a> <a href="#">[6]</a> |
| Molecular Weight  | 160.25 g/mol                                                | <a href="#">[4]</a> <a href="#">[7]</a> |
| InChI             | 1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3       | <a href="#">[2]</a> <a href="#">[4]</a> |
| InChIKey          | DDGBOLJFAMEBOE-UHFFFAOYSA-N                                 | <a href="#">[2]</a> <a href="#">[4]</a> |
| SMILES            | O(C(OCC)CC(C)C)CC                                           | <a href="#">[4]</a> <a href="#">[7]</a> |
| Synonyms          | Isovaleraldehyde diethyl acetal, Isopentanal diethyl acetal | <a href="#">[1]</a> <a href="#">[8]</a> |

## Physicochemical Properties

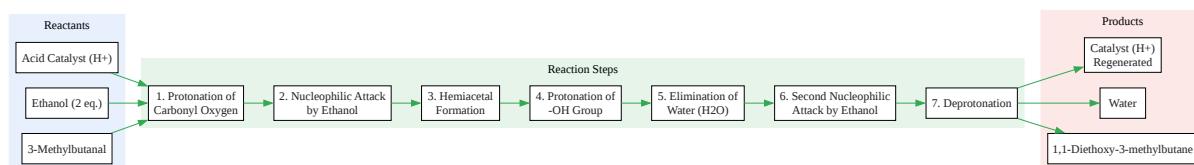
The physical properties of the compound are crucial for its handling, application, and purification.

Table 2: Physicochemical Data for **1,1-Diethoxy-3-methylbutane**

| Property         | Value                                           | Source(s) |
|------------------|-------------------------------------------------|-----------|
| Appearance       | Clear, colorless liquid                         | [6][9]    |
| Odor             | Fruity, fatty aroma                             | [6][8]    |
| Boiling Point    | 152.5 - 156.0 °C at 760 mmHg                    | [3][10]   |
| Density          | 0.832 - 0.84 g/cm <sup>3</sup>                  | [3][10]   |
| Flash Point      | 31.1 - 41.5 °C (closed cup)                     | [3][4]    |
| Refractive Index | 1.398 - 1.409 at 20 °C                          | [3][10]   |
| Solubility       | Insoluble in water; soluble in organic solvents | [6][8]    |

## Part 2: Synthesis and Mechanistic Pathway

The most common and efficient method for synthesizing **1,1-diethoxy-3-methylbutane** is the acid-catalyzed acetalization of 3-methylbutanal with ethanol. This reaction is an equilibrium process, and understanding its mechanism is key to optimizing yield.


### Acid-Catalyzed Acetalization Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst is essential as it activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[11]

- Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-methylbutanal, increasing the electrophilicity of the carbonyl carbon.
- First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl group, preparing it to be a good leaving group (water).
- Formation of Hemiacetal: The intermediate after the first attack is a hemiacetal.

- Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized carbocation.
- Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.
- Deprotonation: The final step is the deprotonation of the newly added ethoxy group, regenerating the acid catalyst and yielding the **1,1-diethoxy-3-methylbutane** product.

Driving the reaction to completion typically involves removing the water byproduct, often through azeotropic distillation.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

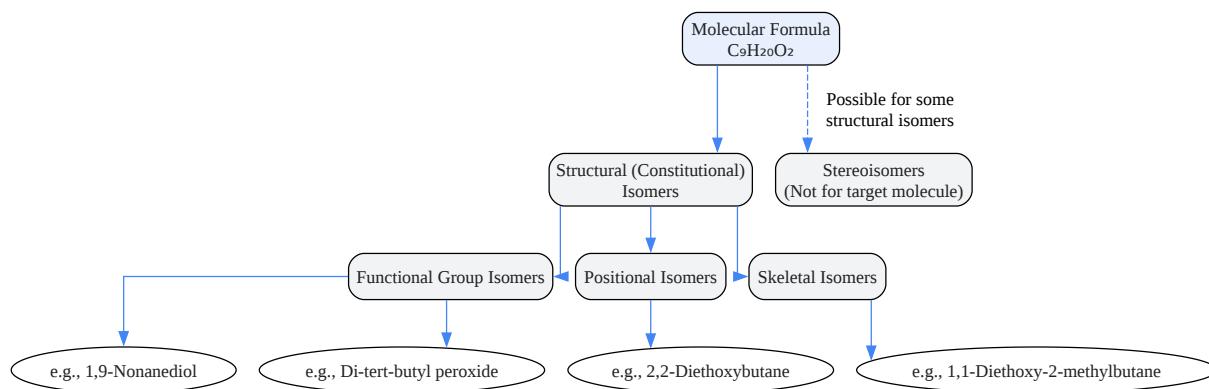
## Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of **1,1-diethoxy-3-methylbutane**.

### Materials and Equipment:

- 3-Methylbutanal (isovaleraldehyde)
- Absolute ethanol

- Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, distillation apparatus


Procedure:

- Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included to remove water as it forms.
- Charging the Flask: To the round-bottom flask, add 3-methylbutanal (1.0 mol) and an excess of absolute ethanol (2.5 - 3.0 mol).
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
- Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux for 2-4 hours.<sup>[11]</sup> Monitor the reaction progress by TLC or GC if possible.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.
  - Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another suitable extraction solvent).
  - Separate the organic layer. Wash it sequentially with water and then brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

- Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation to obtain pure **1,1-diethoxy-3-methylbutane**.

## Part 3: The Isomeric Landscape of C<sub>9</sub>H<sub>20</sub>O<sub>2</sub>

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C<sub>9</sub>H<sub>20</sub>O<sub>2</sub>, a diverse range of isomers exists beyond the target molecule.



[Click to download full resolution via product page](#)

Caption: Classification of Isomers for the Molecular Formula C<sub>9</sub>H<sub>20</sub>O<sub>2</sub>.

## Structural Isomers

Structural isomers (or constitutional isomers) have different atomic connectivity.[12] For C<sub>9</sub>H<sub>20</sub>O<sub>2</sub>, these can be categorized as follows:

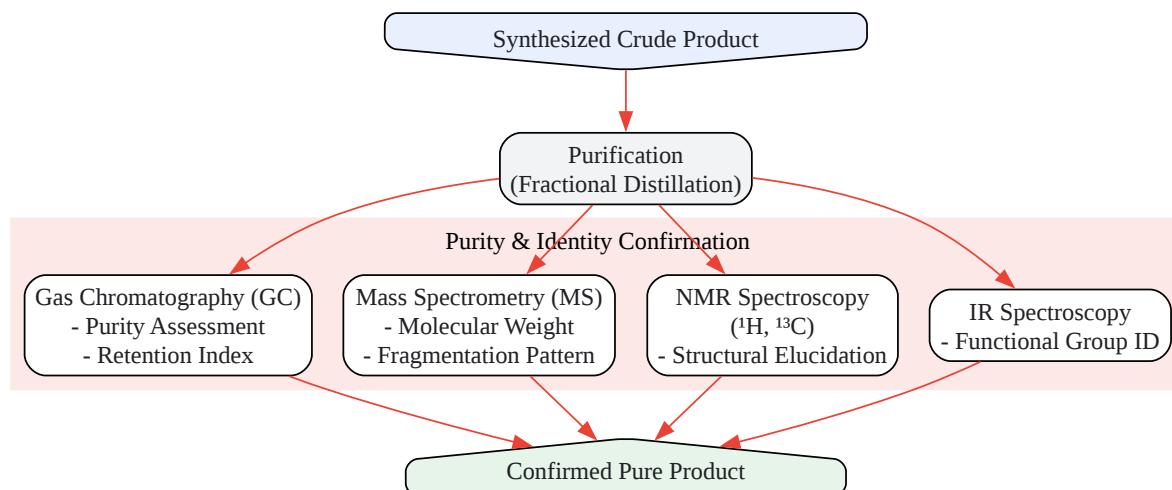
- Functional Group Isomers: These isomers have different functional groups. The formula C<sub>9</sub>H<sub>20</sub>O<sub>2</sub> can correspond to various classes of compounds, including:

- Diols: Molecules with two hydroxyl (-OH) groups, such as 1,9-nanediol.[13][14]
- Hydroxy Ethers: Molecules containing both a hydroxyl and an ether group.
- Peroxides: Molecules with an O-O bond.
- Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the functional groups are attached at different positions. For other diethoxybutanes, this could mean moving the two ethoxy groups to a different carbon.
- Skeletal Isomers: These isomers have different arrangements of the carbon chain itself. For instance, instead of the 3-methylbutane (isobutyl) backbone, the carbon chain could be a straight nonane chain or a different branched arrangement.[15][16][17]

Table 3: Examples of Structural Isomers of  $C_9H_{20}O_2$

| Isomer Name                 | Class             | Key Structural Difference                              |
|-----------------------------|-------------------|--------------------------------------------------------|
| 1,1-Diethoxy-3-methylbutane | Acetal            | Target molecule                                        |
| 1,9-Nanediol                | Functional (Diol) | Contains two hydroxyl groups instead of an acetal.[13] |
| 1,1-Diethoxynonane          | Skeletal          | Straight nine-carbon chain instead of a branched one.  |
| 2,2-Diethoxy-3-methylbutane | Positional        | Acetal function is on the second carbon of the chain.  |

## Stereoisomers


Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The most common type is enantiomers, which are non-superimposable mirror images that arise from the presence of a chiral center (a carbon atom bonded to four different groups).

A structural analysis of **1,1-diethoxy-3-methylbutane** reveals that it does not contain any chiral centers. The C1 carbon is bonded to two identical ethoxy groups, and no other carbon is bonded to four different substituents. Therefore, **1,1-diethoxy-3-methylbutane** is an achiral molecule and does not have stereoisomers.

However, it is critical to note that some of its structural isomers can be chiral. For example, 1,1-diethoxy-2-methylbutane possesses a chiral center at the C2 position and would exist as a pair of enantiomers.

## Part 4: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is required for the unambiguous characterization of **1,1-diethoxy-3-methylbutane**.<sup>[18][19]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis, Purification, and Analysis of **1,1-Diethoxy-3-methylbutane**.

## Spectroscopic Methods

- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. In electron ionization (EI) mode, **1,1-diethoxy-3-methylbutane** fragments in a predictable way. The mass spectrum is characterized by a base peak at a mass-to-charge

ratio (m/z) of 103, corresponding to the  $[\text{CH}(\text{OC}_2\text{H}_5)_2]^+$  fragment, and another significant fragment at m/z 87.[8][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Would show characteristic signals for the ethoxy groups (a triplet and a quartet), the acetal proton (a triplet), and the signals for the isobutyl group (a multiplet, a doublet, and two singlets or a doublet for the terminal methyls).
  - $^{13}\text{C}$  NMR: Would confirm the presence of 9 carbon atoms with distinct chemical shifts corresponding to the acetal carbon, the two unique carbons of the ethoxy groups, and the four carbons of the isobutyl group.
- Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of C-O ether linkages (strong absorptions around  $1050\text{-}1150\text{ cm}^{-1}$ ) and the absence of a carbonyl (C=O) stretch (around  $1715\text{ cm}^{-1}$ ) from the starting aldehyde.

## Chromatographic Methods

- Gas Chromatography (GC): Due to its volatility, GC is the ideal method for assessing the purity of **1,1-diethoxy-3-methylbutane**.[20] A single, sharp peak indicates a pure sample. The retention time is a characteristic property under specific column and temperature conditions.
- High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, HPLC can be used. However, a critical consideration is the potential for hydrolysis of the acetal back to the aldehyde on acidic silica-based columns. To prevent this, the mobile phase should be buffered or made slightly basic, for instance, by adding a small amount of ammonia or triethylamine.[21]

## Conclusion

**1,1-Diethoxy-3-methylbutane** is a structurally straightforward yet functionally important acetal. Its synthesis via acid-catalyzed reaction of isovaleraldehyde and ethanol is a classic example of carbonyl chemistry, governed by principles of equilibrium that can be manipulated to maximize yield. While the target molecule itself is achiral, it belongs to a large family of  $\text{C}_9\text{H}_{20}\text{O}_2$  isomers with diverse functional groups and carbon skeletons, some of which exhibit

stereoisomerism. A robust combination of chromatographic and spectroscopic techniques is essential for its unambiguous identification and quality control, ensuring its suitability for applications ranging from organic synthesis to the formulation of consumer products.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]
- 2. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,1-Diethoxy-3-methylbutane ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. bocsci.com [bocsci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,1-Diethoxy-3-methylbutane ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isovaleraldehyde diethyl acetal | C9H20O2 | CID 19695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodsentscompany.com]
- 11. 1,1-Diethoxy-3-methylbutane | 3842-03-3 | Benchchem [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 1,9-nonanediol (C9H20O2) [pubchemlite.lcsb.uni.lu]
- 15. Draw and name 4 different isomers of C9H20 | Filo [askfilo.com]
- 16. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 17. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]
- 18. mdpi.com [mdpi.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]
- 21. coresta.org [coresta.org]
- To cite this document: BenchChem. [1,1-Diethoxy-3-methylbutane structural formula and isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581008#1-1-diethoxy-3-methylbutane-structural-formula-and-isomers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)